4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid is an aromatic compound that contains a nitro group, a sulfonic acid group, and a chlorophenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid typically involves the nitration of 4-aminobenzenesulphonic acid followed by the introduction of the chlorophenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with 4-chloroaniline introduces the chlorophenyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((4-Chlorophenyl)amino)-3-aminobenzenesulphonic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of sulfonamide derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The chlorophenylamino group contributes to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Bromophenyl)amino)-3-nitrobenzenesulphonic acid
- 4-((4-Methylphenyl)amino)-3-nitrobenzenesulphonic acid
- 4-((4-Fluorophenyl)amino)-3-nitrobenzenesulphonic acid
Uniqueness
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The combination of the nitro, sulfonic acid, and chlorophenylamino groups makes this compound versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
84803-59-8 |
---|---|
Molekularformel |
C12H9ClN2O5S |
Molekulargewicht |
328.73 g/mol |
IUPAC-Name |
4-(4-chloroanilino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H9ClN2O5S/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17/h1-7,14H,(H,18,19,20) |
InChI-Schlüssel |
NPIGPRQZIZVVCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.